molecular formula C9H7F3O4 B14038981 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14038981
M. Wt: 236.14 g/mol
InChI Key: VEMDBEOESJBEHK-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O4 It is characterized by the presence of three fluorine atoms and a methoxymethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzoic acid derivative. One common method includes the following steps:

    Fluorination: Starting with a suitable benzoic acid derivative, fluorine atoms are introduced using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of trifluoroquinones.

    Reduction: Formation of trifluorohydroquinones.

    Esterification: Formation of methyl or ethyl esters.

    Amidation: Formation of amides with different amine groups.

Scientific Research Applications

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3-methoxybenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is unique due to the combination of three fluorine atoms and a methoxymethoxy group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14)

InChI Key

VEMDBEOESJBEHK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C(=C1F)C(=O)O)F)F

Origin of Product

United States

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